Ticlopidine is a well-known antiplatelet agent that functions by inhibiting adenosine diphosphate-induced platelet aggregation. This compound has been extensively studied due to its therapeutic applications, particularly in the prevention of thrombotic strokes. However, the metabolism of ticlopidine has raised concerns due to the formation of potentially neurotoxic metabolites. Understanding the metabolism and mechanism of action of ticlopidine and its analogs is crucial for developing safer and more effective therapeutic agents123.
Ticlopidine's analogs have been explored for their potential to potentiate the action of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These analogs inhibit the action of TarO, an enzyme involved in the synthesis of wall teichoic acid in Gram-positive bacteria. To avoid the formation of oxidative metabolites, which can lead to low plasma concentrations of the intact drug, analogs have been designed with a more stable phenyl group replacing the P450-labile thiophene ring. These new compounds, such as 2-(2-trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline, have shown comparable efficacy to ticlopidine and clopidogrel and exhibit enhanced activity against TarO. This suggests a promising avenue for developing novel inhibitors with synergistic effects on β-lactam antibiotics and a lower potential for P-450 metabolism3.
4-Oxo Ticlopidine is derived from ticlopidine, which is primarily used in the prevention of thrombotic events such as strokes and transient ischemic attacks. It functions as a prodrug that requires metabolic activation to exert its therapeutic effects . The compound falls under the category of pharmaceutical intermediates and is significant in medicinal chemistry due to its role in drug metabolism and pharmacodynamics.
The synthesis of 4-Oxo Ticlopidine can be achieved through various organic synthesis techniques. One notable method involves the oxidation of ticlopidine or its precursors under controlled conditions. The following steps outline a general approach to synthesizing 4-Oxo Ticlopidine:
This synthetic route may vary based on specific laboratory conditions and desired yields .
The molecular structure of 4-Oxo Ticlopidine features a tetrahydrothieno ring system with a ketone functional group at position four. The structural formula can be represented as follows:
The three-dimensional conformation of 4-Oxo Ticlopidine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond lengths, angles, and stereochemistry .
4-Oxo Ticlopidine participates in several chemical reactions relevant to its biological activity:
The mechanism of action for 4-Oxo Ticlopidine primarily involves its role as an active metabolite of ticlopidine. Upon administration, ticlopidine is metabolized into 4-Oxo Ticlopidine, which then exerts its effects by:
The physical and chemical properties of 4-Oxo Ticlopidine are critical for understanding its behavior in biological systems:
These properties influence its formulation and delivery in pharmaceutical applications.
The primary applications of 4-Oxo Ticlopidine include:
4-Oxo Ticlopidine (CAS 68559-55-7) is a monoketone derivative of the antiplatelet agent ticlopidine, with the systematic name 5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one. Its molecular formula is C₁₄H₁₂ClNOS (molecular weight: 277.77 g/mol), featuring a thienopyridine scaffold substituted with a 2-chlorobenzyl group at the N5 position [4] [9]. The ketone functional group at the C4 position replaces the parent compound’s tetrahydropyridine ring, resulting in a planar, conjugated system that alters electron distribution (Fig. 1). This modification eliminates the chiral center present in ticlopidine, simplifying its stereochemical profile to a single achiral entity [6] [9].
Structural Key Features:
4-Oxo Ticlopidine exhibits distinct physicochemical properties due to its ketone functionality (Table 1):
Table 1: Physicochemical Properties of 4-Oxo Ticlopidine
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 277.77 g/mol | Calculated from C₁₄H₁₂ClNOS |
logP (Partition Coefficient) | 3.54 | Predicted, indicates lipophilicity |
Aqueous Solubility | <0.1 mg/mL (25°C) | Experimental, pH 7.0 |
Melting Point | Not reported | -- |
Boiling Point | 464.5°C ±45.0 (Predicted) | Computational estimation [4] |
pKa | -1.60 ±0.20 (Predicted) | Suggests weak basicity at N5 [4] |
Solubility and Stability:
Crystallography:No single-crystal X-ray structure has been resolved, but spectral data (IR, NMR) confirm the ketone’s presence:
Two primary routes yield 4-Oxo Ticlopidine:
Route 1: Chemical Synthesis (Fig. 2)
Route 2: Metabolic Pathway
Purification:
4-Oxo Ticlopidine diverges structurally and functionally from ticlopidine and its analogues (Table 2):
Table 2: Structural and Functional Comparison with Ticlopidine
Property | 4-Oxo Ticlopidine | Ticlopidine | 2-Oxo Ticlopidine |
---|---|---|---|
Molecular Formula | C₁₄H₁₂ClNOS | C₁₄H₁₄ClNS | C₁₄H₁₄ClNO₂S |
Key Functional Group | C4 ketone | Tetrahydropyridine (saturated) | C2 ketone |
Chirality | Achiral | Chiral (S-configuration active) | Achiral |
logP | 3.54 | 2.98 [7] | 2.80 |
Metabolic Role | Terminal metabolite (inactive) | Prodrug (CYP2B6/CYP2C19 substrate) | Active metabolite [3] |
Structural Implications:
Metabolic Contrasts:
Table 3: Metabolic Profiles of Ticlopidine Derivatives
Compound | Primary Metabolic Reactions | CYP Isoforms Involved | Biological Activity |
---|---|---|---|
Ticlopidine | S-oxidation, 2-oxidation | CYP2B6, CYP2C19, CYP3A4 | Prodrug (inactive) |
2-Oxo Ticlopidine | Hydrolysis | None (direct-acting) | Active antiplatelet metabolite |
4-Oxo Ticlopidine | Glucuronidation | UGT1A1, UGT1A9 | Inactive terminal metabolite [3] [5] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: